4-Butoxy-N-(2-propoxybenzyl)aniline
Overview
Description
4-Butoxy-N-(2-propoxybenzyl)aniline is a chemical compound that belongs to the class of anilines. It has the molecular formula C20H27NO2 and a molecular weight of 313.44 g/mol .
Preparation Methods
The synthesis of 4-Butoxy-N-(2-propoxybenzyl)aniline typically involves the reaction of 4-butoxyaniline with 2-propoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
4-Butoxy-N-(2-propoxybenzyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
4-Butoxy-N-(2-propoxybenzyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is utilized in biochemical research, particularly in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-Butoxy-N-(2-propoxybenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Butoxy-N-(2-propoxybenzyl)aniline can be compared with other similar compounds, such as:
4-Butoxy-N-benzylaniline: Similar structure but lacks the propoxy group, leading to different chemical and biological properties.
4-Propoxy-N-(2-butoxybenzyl)aniline: Similar structure but with reversed alkoxy groups, which may result in different reactivity and applications.
N-(2-Propoxybenzyl)aniline: Lacks the butoxy group, affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of butoxy and propoxy groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-butoxy-N-[(2-propoxyphenyl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-3-5-15-22-19-12-10-18(11-13-19)21-16-17-8-6-7-9-20(17)23-14-4-2/h6-13,21H,3-5,14-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUJCHAOKUSPTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NCC2=CC=CC=C2OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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